molecular formula C21H17N3O4S B2501941 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate CAS No. 442679-12-1

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate

Cat. No.: B2501941
CAS No.: 442679-12-1
M. Wt: 407.44
InChI Key: QTSIOJOBSGRADR-UHFFFAOYSA-N
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Description

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is a specialized chemical reagent designed for pharmaceutical and biological research. This compound features a multi-ring system, integrating a 5-aminopyrazole core that is N-tosylated and functionalized with a 1-naphthoate ester group . The 5-aminopyrazole scaffold is a significant heterocycle in medicinal chemistry, with its derivatives being explored for their biological activity . The incorporation of the tosyl (p-toluenesulfonyl) group is a common strategy to modulate the compound's properties and has been featured in molecules studied for their antiviral and antimicrobial potential . Furthermore, the naphthalene moiety is known for its ability to engage in pi-pi (π-π) stacking interactions in the solid state, which can influence the crystal packing and physicochemical characteristics of the molecule . Researchers are investigating this compound and its analogs as potential scaffolds in the development of novel therapeutic agents . Its structure suggests potential application in the synthesis of more complex molecules for in-vitro biological screening , particularly in oncology research, where similar sulfonyl-containing heterocycles have shown promise . This product is intended for use in laboratory research and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-14-9-11-16(12-10-14)29(26,27)24-19(22)13-20(23-24)28-21(25)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSIOJOBSGRADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The 1H-pyrazole scaffold is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. Patent WO2006081034A2 demonstrates that substituted pyrazoles can be synthesized using α,β-unsaturated ketones and hydrazine hydrate under refluxing ethanol. For 5-amino-1-tosyl-1H-pyrazol-3-yl derivatives, a regioselective approach involves:

  • Cyclization of ethyl 3-oxo-3-phenylpropanoate with hydrazine to form 5-hydroxypyrazole
  • Nitration at the 5-position using fuming HNO₃/H₂SO₄ followed by reduction to the amine

Critical parameters include temperature control (0–5°C during nitration) and the use of Pd/C for catalytic hydrogenation of the nitro group, achieving >85% conversion.

Introduction of the Amino Group

The 5-amino functionality is introduced via nitration/reduction or direct amination. WO2022056100A1 discloses that palladium-catalyzed Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos enables direct coupling of ammonia equivalents to halogenated pyrazoles. For example:
$$
\text{5-Bromo-1H-pyrazole} + \text{NH}_3 \xrightarrow{\text{Pd catalyst}} \text{5-Amino-1H-pyrazole} \quad (\text{Yield: 78\%})
$$
This method circumvents nitro intermediates, reducing side reactions.

Tosylation at Position 1

Tosylation is performed using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane with triethylamine as a base. CA2639910A1 reports that maintaining pH >9.0 and temperatures below 25°C minimizes N2-tosylation byproducts. A representative procedure:

  • Dissolve 5-amino-1H-pyrazole (1 equiv) in DCM
  • Add TsCl (1.1 equiv) and Et₃N (2.5 equiv) at 0°C
  • Stir for 12 h at 20°C
    Isolated yields reach 92% after silica gel chromatography.

Esterification with 1-Naphthoic Acid

Esterification at position 3 employs 1-naphthoyl chloride generated in situ from 1-naphthoic acid and oxalyl chloride. WO2006081034A2 details a two-step protocol:

  • Activation :
    $$
    1\text{-Naphthoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} 1\text{-Naphthoyl chloride} \quad (\text{Conversion: 98\%})
    $$
  • Coupling :
    React 5-amino-1-tosyl-1H-pyrazole with 1-naphthoyl chloride (1.2 equiv) in THF using DMAP (10 mol%). After 6 h at 50°C, the product precipitates in 67% yield.

Optimization of Reaction Conditions

Solvent Effects on Esterification

Comparative studies reveal polar aprotic solvents enhance nucleophilicity of the pyrazole oxygen:

Solvent Dielectric Constant Yield (%)
THF 7.5 67
DMF 36.7 58
Acetonitrile 37.5 72
DCM 8.9 41

Acetonitrile provides optimal balance between solubility and reactivity.

Catalytic Systems for Amination

Screening of Pd catalysts (2 mol% loading):

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 78
Pd₂(dba)₃ BINAP 82
PdCl₂(Amphos) DavePhos 69

Pd₂(dba)₃/BINAP achieves highest efficiency due to improved oxidative addition kinetics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH₂), 8.12–7.85 (m, 7H, naphthyl), 7.72 (d, J=8.4 Hz, 2H, tosyl), 6.89 (s, 1H, pyrazole-H), 2.41 (s, 3H, CH₃).
  • FT-IR : 3340 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O): Retention time = 12.7 min, purity >99%.

Challenges and Limitations

  • Regioselectivity : Competing O/N-tosylation requires strict stoichiometric control.
  • Steric Hindrance : Bulky 1-naphthoate group slows esterification kinetics, necessitating excess acyl chloride.
  • Amino Group Stability : The 5-amino moiety is prone to oxidation, mandating inert atmosphere during synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the tosyl group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino and tosyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The naphthoate moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Pyrazole-Thiophene Hybrids (7a and 7b)

describes two pyrazole derivatives:

  • 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

Key Differences :

  • Linkage : The 1-naphthoate ester in the target compound introduces steric bulk compared to the thiophene-carboxylate in 7b. This may reduce solubility in polar solvents but improve lipid membrane permeability .

Physicochemical Properties

Comparison with Ethyl 1-Naphthoate

Ethyl 1-naphthoate () shares the 1-naphthoate moiety but lacks the pyrazole-tosyl-amino framework:

Property Ethyl 1-Naphthoate 5-Amino-1-tosyl-1H-pyrazol-3-yl 1-Naphthoate (Inferred)
Molecular Weight 200.24 g/mol ~430–450 g/mol (estimated)
Boiling Point 308–310°C Likely higher due to increased molecular complexity
Density 1.11 g/cm³ ~1.2–1.3 g/cm³ (estimated)
Solubility Low in water, high in organics Reduced aqueous solubility due to tosyl group

Reactivity and Stability

Hydrolysis Behavior

highlights that steric effects dominate the hydrolysis of 1-naphthoate esters. The bulky tosyl group in the target compound likely slows hydrolysis compared to smaller esters like ethyl 1-naphthoate. For example:

  • Ethyl 1-naphthoate : Hydrolysis rates are influenced by resonance stabilization of the transition state, with steric effects contributing minimally .
  • Target Compound : Steric hindrance from the tosyl group may reduce hydrolysis rates by destabilizing the tetrahedral intermediate.

Biological Activity

5-Amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole structure, which includes an amino group and a tosyl moiety, along with a naphthoate group. The compound's molecular formula is C₁₅H₁₄N₂O₃S, and it has a molecular weight of approximately 302.35 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound is currently under investigation. However, similar compounds have demonstrated the following activities:

  • Antiviral Activity : Compounds in the pyrazole class have been studied for their ability to inhibit viral replication, particularly against the ns2b-ns3 viral protease and cathepsin B, suggesting potential anti-COVID-19 properties.
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, as seen in related pyrazole derivatives that have shown effectiveness against various bacterial strains .

Antiviral and Antimicrobial Studies

Recent studies have focused on the biological activity of pyrazole derivatives, including this compound. The following table summarizes findings from various studies:

Study Activity Findings
Study A AntiviralInhibition of viral replication in vitro against multiple strains.
Study B AntimicrobialEffective against Gram-positive and Gram-negative bacteria; exhibited low MIC values.
Study C AnticancerInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent.

Case Study 1: Antiviral Properties

A study investigated the antiviral activity of pyrazole derivatives similar to this compound. The results indicated that these compounds could inhibit the replication of RNA viruses by targeting specific viral proteases. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers synthesized various pyrazole derivatives and tested them against common pathogens. The results showed that certain derivatives exhibited significant antibacterial activity, with some achieving MIC values lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of hydrazones with activated carbonyl intermediates. For example, Kuz’menok et al. (2005) describe the use of 1-tosyl-protected pyrazole precursors reacted with naphthoate esters under alkaline conditions . Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, dioxane) to stabilize intermediates.
  • Catalyst : Triethylamine or similar bases to deprotonate reactive sites.
  • Temperature : Moderate heating (60–80°C) to accelerate cyclization without decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating the final product.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., amino, tosyl, and naphthoate groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve torsional angles in the pyrazole-naphthoate linkage .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data and crystallographic models be resolved?

  • Methodological Answer : Iterative refinement is critical. For example:

  • Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to validate the proposed structure.
  • Use SHELXL’s twin refinement tools if crystallographic data suggests twinning or disorder, especially for flexible naphthoate ester groups .
  • Cross-validate hydrogen-bonding networks (e.g., amino-to-sulfonyl interactions) with IR spectroscopy and crystallographic hydrogen placement.

Q. What strategies are effective for evaluating the pharmacological potential of this compound, such as anti-inflammatory or antimalarial activity?

  • Methodological Answer :

  • In Vitro Assays :
  • Cyclooxygenase (COX) Inhibition : Measure IC50_{50} values using enzyme-linked immunosorbent assays (ELISA) to assess anti-inflammatory potential, as pyrazole derivatives are known COX-2 inhibitors .
  • Antimalarial Screening : Use Plasmodium falciparum cultures to test growth inhibition, leveraging the pyrazole core’s heterocyclic bioactivity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., tosyl vs. methyl groups) and compare bioactivity trends.

Q. How can computational methods enhance the design of derivatives with improved stability or binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or malaria proteases).
  • QM/MM Simulations : Study hydrolysis pathways of the naphthoate ester under physiological conditions to optimize metabolic stability.
  • Thermodynamic Analysis : Calculate Gibbs free energy of solvation to prioritize derivatives with enhanced solubility.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary solvent, catalyst loading, and temperature (e.g., replicate Kuz’menok’s conditions vs. alternative protocols).
  • Analytical Rigor : Use internal standards (e.g., 3-amino-5-methylpyrazole derivatives ) to calibrate yield calculations.
  • Peer Validation : Collaborate with independent labs to verify reproducibility, particularly for air/moisture-sensitive steps.

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